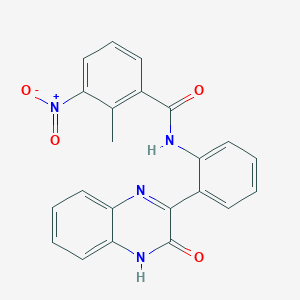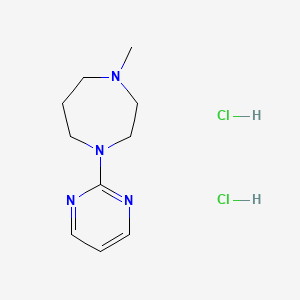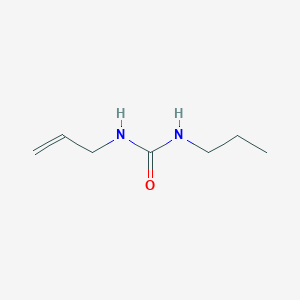
2-Chloro-4-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazoline derivatives have been synthesized through various methods. For instance, the first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)quinazoline is represented by the SMILES stringClC1=NC(C(F)(F)F)=NC2=C1C=CC=C2 . The InChI code for this compound is 1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H .
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives, including 2-Chloro-4-(trifluoromethyl)quinazoline, have shown promising characteristics as anticancer agents against various tumors . The quinazoline skeleton and trifluoromethyl group in drug design have been associated with anticancer properties .
Antibacterial Activity
Quinazoline and quinazolinone derivatives have been found to exhibit significant antibacterial activity . The introduction of trifluoromethyl at the 2-position of quinazoline, as in 2-Chloro-4-(trifluoromethyl)quinazoline, can enhance this activity .
Anti-Inflammatory Activity
Quinazolines have been associated with anti-inflammatory properties . The structural features of quinazoline derivatives, including 2-Chloro-4-(trifluoromethyl)quinazoline, could potentially target several biological activities related to inflammation .
Analgesic Activity
Quinazoline compounds have been studied for their analgesic (pain-relieving) properties . The structure–activity relationship of these compounds can be explored to develop novel therapeutics for pain management .
Antifungal Activity
Quinazoline and quinazolinone derivatives have shown antifungal properties . The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)quinazoline could potentially enhance this antifungal activity .
Anticonvulsant Activity
Quinazoline derivatives have been associated with anticonvulsant activity . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially be beneficial in the treatment of convulsive disorders .
Anti-Parkinsonism Activity
Quinazoline derivatives have shown potential in the treatment of Parkinson’s disease . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially contribute to this activity .
α-Glucosidase Inhibitory Activity
Some quinazoline derivatives have exhibited α-glucosidase inhibitory activity, which could be beneficial in the treatment of diabetes . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially enhance this activity .
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The future perspectives of synthesis of quinazolines through such reactions are also discussed .
Mecanismo De Acción
Target of Action
Quinazoline-based molecules are known for their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, antioxidant, and other activities .
Mode of Action
It is known that quinazoline compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone .
Result of Action
It is known that n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown potential as werner (wrn) helicase inhibitors, indicating potential anticancer activities .
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFRIWCSWMHOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)
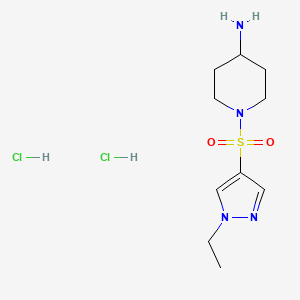
![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
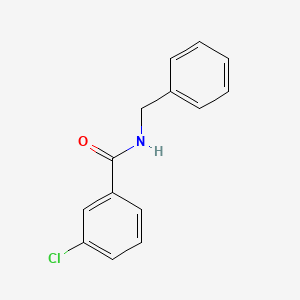
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)

